molecular formula C14H12N2S B5601360 3-benzyl-1,3-benzothiazol-2(3H)-imine

3-benzyl-1,3-benzothiazol-2(3H)-imine

Cat. No.: B5601360
M. Wt: 240.33 g/mol
InChI Key: HEHNGGKJGNBCKU-UHFFFAOYSA-N
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Description

3-Benzyl-1,3-benzothiazol-2(3H)-imine is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to its unique electronic and steric properties conferred by its benzothiazole core substituted with a benzyl group at the 3-position and an imine functional group at the 2-position . Its molecular weight is 240.33 g/mol with the formula C₁₄H₁₂N₂S . Established synthetic methodologies include a two-component reaction between diazonium salts and N-acyl-N'-aryl thioureas in the presence of sodium tert-butoxide, a validated route that avoids toxic solvents and chromatographic separation, yielding 70–75% under controlled temperatures (0–5°C during diazonium coupling, followed by reflux) . Structural features are confirmed experimentally via elemental analysis, FT-IR (showing C=N imine stretch at ~1595 cm⁻¹ and NH at ~3306 cm⁻¹), and NMR spectroscopy (with distinct aromatic proton signals at δ 7.03–7.67 ppm) . While direct bioactivity data for this specific compound is limited, structurally related benzothiazole scaffolds are extensively researched for their remarkable antibacterial properties and are explored for applications as antiviral agents and enzyme inhibitors . Some benzothiazole derivatives have shown potent activity against S. aureus and demonstrate effective inhibition of the DHPS enzyme, a key target in antibacterial drug discovery . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

3-benzyl-1,3-benzothiazol-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2S/c15-14-16(10-11-6-2-1-3-7-11)12-8-4-5-9-13(12)17-14/h1-9,15H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEHNGGKJGNBCKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3SC2=N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Variations in the 3-position substituent significantly alter physical properties:

Compound Substituent Melting Point (°C) Yield (%) Key Spectral Data (IR, cm⁻¹) Reference
3-Benzyl derivative Benzyl N/A N/A NH: ~3306; C=N: ~1595
3-Phenyl (3a) Phenyl 114–116 74 NH: 3306; C=N: 1595
3-(4-Fluorophenyl) (3g) 4-Fluorophenyl Decomp. ≥180 70 NH: 3306; C=N: 1595
3-Ethyl Ethyl N/A N/A Molecular formula: C₉H₁₀N₂S

Key Observations :

  • Bulky substituents (e.g., naphthyl in 3d) reduce yields (72%) compared to phenyl (74%) due to steric hindrance .
  • Electron-withdrawing groups (e.g., 4-fluorophenyl in 3g) lower thermal stability (decomposition ≥180°C) .
  • Smaller alkyl groups (e.g., ethyl) simplify synthesis but reduce π-π interactions critical for crystal packing .
Electronic and Tautomeric Behavior
  • NBO Analysis : Substituents modulate electron density at the imine nitrogen. For example, electron-donating groups (e.g., benzyl) increase electron density, stabilizing tautomeric forms .
  • Hirshfeld Surface Calculations : Benzyl substituents in derivatives like 4-(benzofuran-2-yl)-N-phenylthiazol-2(3H)-imine enhance intermolecular interactions (C–H···π, π-π) compared to phenyl analogs .

Key Insights :

  • The imine group in 3-benzyl-1,3-benzothiazol-2(3H)-imine may enhance hydrogen bonding with biological targets compared to the ketone in 3-benzyl-1,3-benzothiazol-2-one .
  • Fluorinated derivatives (e.g., 4-fluorophenyl in 3g) exhibit improved membrane permeability but higher cytotoxicity in MRC-5 cells .

Q & A

Q. What are the established synthetic methodologies for 3-benzyl-1,3-benzothiazol-2(3H)-imine?

A two-component reaction between diazonium salts and N-acyl-N'-aryl thioureas in the presence of sodium tert-butoxide is a validated route. This method avoids toxic solvents and chromatographic separation, yielding 70–75% under controlled temperatures (0–5°C during diazonium coupling, followed by reflux). Confirmatory techniques include FT-IR (C=Nimine stretch at ~1595 cm⁻¹) and NMR spectroscopy (distinct aromatic proton signals at δ 7.03–7.67 ppm) .

Q. How are structural features of this compound confirmed experimentally?

Key methods include:

  • Elemental analysis : Matches calculated vs. observed C, H, N, and S percentages (e.g., 3a: C 68.97% observed vs. 69.03% calculated) .
  • 13C-NMR : Assigns carbons in the benzothiazole ring (e.g., δ 117.8–135.8 ppm for aromatic carbons) .
  • FT-IR : Identifies NH (3306 cm⁻¹) and imine (1595 cm⁻¹) functional groups .

Q. What are the typical yields and physical properties of synthesized derivatives?

CompoundYield (%)Melting Point (°C)Key Spectral Data
3a74114–1161H-NMR: 7.03–7.67 (9H, m, Ar–H)
3f75115–11713C-NMR: δ 114.7 (Br-substituted aryl)
3g70Decomp. ≥18019F-NMR: Fluorine coupling in aryl group

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield or selectivity?

  • Temperature control : Maintaining 0–5°C during diazonium salt coupling minimizes side reactions .
  • Base selection : Sodium tert-butoxide, a non-nucleophilic base, enhances imine formation over competing pathways .
  • Solvent choice : Acetone improves solubility of intermediates, reducing aggregation .

Q. How are contradictions in spectroscopic data resolved during characterization?

  • Cross-validation : Combine 1H/13C-NMR to distinguish overlapping aromatic signals (e.g., 3g’s 13C-NMR δ 145.9–149.3 ppm confirms para-fluorophenyl substitution) .
  • Elemental analysis : Discrepancies >0.5% in sulfur content (e.g., 3f: 10.43% observed vs. 10.49% calculated) may indicate impurities, necessitating recrystallization .

Q. What alternative synthetic routes exist for benzothiazole-imine derivatives?

  • Ultrasound-assisted synthesis : Reduces reaction time and improves yields in ionic liquid media (e.g., 80% yield for analogous compounds) .
  • Mannich reactions : Useful for macrocyclic derivatives (e.g., using 3-benzyl-1,5,3-dioxazepane) but require Lewis acid catalysts like trimethylsilyl chloride .

Q. What biological activities are hypothesized for this compound?

While direct data is limited, structurally related benzothiazoles exhibit:

  • Antimicrobial activity : Via disruption of microbial cell membranes (e.g., 7-[(1R)-2-azido-1-hydroxyethyl]-4-(benzyloxy)-1,3-benzothiazol-2(3H)-one) .
  • Anticancer potential : Inhibition of kinase pathways in preclinical models (e.g., benzothiazole-triazole hybrids) .

Methodological Challenges and Solutions

Q. How to address low yields in scaled-up syntheses?

  • Stepwise monitoring : Use TLC (n-hexane:ethyl acetate, 3:1) to track reaction progress and isolate intermediates .
  • Reagent purity : Ensure diazonium salts are freshly prepared to avoid decomposition .

Q. What computational tools aid in predicting reactivity or binding interactions?

  • Molecular docking : Predicts binding affinities with biological targets (e.g., enzymes) using software like AutoDock .
  • DFT studies : Models reaction mechanisms (e.g., charge distribution in imine formation) .

Key Research Gaps

  • Mechanistic studies : Limited data on the exact role of sodium tert-butoxide in imine stabilization.
  • In vivo bioactivity : No published toxicity or efficacy profiles for 3-benzyl derivatives.

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